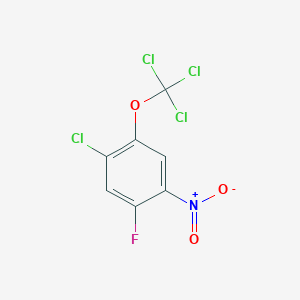

1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene

Descripción general

Descripción

1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is a chemical compound with the following properties:

- Molecular Formula : C~6~H~2~ClF~1~N~1~O~3~

- Molecular Weight : Approximately 241.5 g/mol

- IUPAC Name : 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene

Molecular Structure Analysis

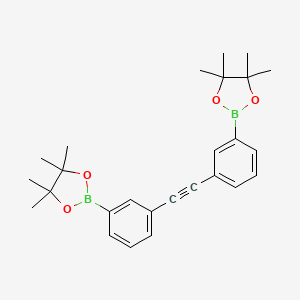

The molecular structure of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene consists of a benzene ring substituted with chlorine, fluorine, nitro, and a trichloromethoxy group. The arrangement of these substituents significantly influences its properties and reactivity.

Chemical Reactions Analysis

- Electrophilic Aromatic Substitution (EAS) : Due to the electron-withdrawing nature of the nitro group, this compound can undergo EAS reactions. For instance, it can react with strong Lewis acids (such as AlCl~3~) to form various derivatives.

- Reductive Reactions : Reduction of the nitro group can yield an amino derivative.

- Halogenation : The chlorine and fluorine atoms make it susceptible to halogenation reactions.

Physical And Chemical Properties Analysis

- Melting Point : Not available in the retrieved data.

- Boiling Point : Not available in the retrieved data.

- Solubility : Solubility in various solvents impacts its practical applications.

- Stability : It may be sensitive to light, heat, or other environmental factors.

Aplicaciones Científicas De Investigación

Rotational Isomerism Studies

1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene and related compounds are used in research on rotational isomerism. Proton Magnetic Resonance (PMR) studies of halotoluenes, including similar fluoro and chloro derivatives of benzalchlorides, have provided insights into the conformations of these molecules in solution, emphasizing the stereospecific long-range spin–spin coupling constants (Hutton, Rowbotham, Barber, & Schaefer, 1971).

Reactions with Boron Trifluoride

In the field of organic chemistry, 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene-related compounds have been studied for their reaction with boron trifluoride. The solvent dependence of these reactions has significant implications for preparative chemistry (Barili et al., 1974).

Fluorination of Aromatic Compounds

The fluorination of benzene and its derivatives, including those related to 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene, is an important area of study. Research on the fluorination patterns of various benzenes provides valuable data for developing new synthetic methods and understanding reaction mechanisms (Fedorov et al., 2015).

Synthesis of Novel Compounds

1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene has been used in the synthesis of new compounds, including various fluoro- and nitro-substituted benzenes. These syntheses contribute to expanding the range of available compounds for various applications, including pharmaceuticals and materials science (Ajenjo et al., 2016).

Electron Attachment Studies

Dissociative electron attachment (DEA) studies involving halocarbon-derivatives of nitro-benzene, closely related to 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene, help in understanding electron interactions with these molecules. Such studies are crucial for developing new materials and understanding fundamental chemical processes (Wnorowska, Kočišek, & Matejčík, 2014).

Electrophilic Substitution Research

Research on the electrophilic substitution of benzodioxanes, including fluoro- and nitro-substituted derivatives, helps in understanding the reactivity of these compounds and their potential applications in synthetic chemistry (Daukshas et al., 1978).

Development of Fluoro-Polyimides

Compounds similar to 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene are used in synthesizing fluoro-polyimides. These materials have applications in various fields due to their excellent thermal stability and low moisture absorption (Xie et al., 2001).

Safety And Hazards

- Toxicity : The presence of chlorine, fluorine, and nitro groups suggests potential toxicity. Proper handling and protective measures are essential.

- Environmental Impact : Trichloromethoxy compounds can be environmentally persistent and harmful.

- Safety Precautions : Use appropriate personal protective equipment (PPE) when handling this compound.

Direcciones Futuras

- Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Environmental Assessment : Assess its impact on the environment and develop safer alternatives.

Please note that the information provided here is based on available data, and further research is recommended for a more comprehensive understanding of this compound.

Propiedades

IUPAC Name |

1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRUZCMUUGVPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201361 | |

| Record name | Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene | |

CAS RN |

1417566-39-2 | |

| Record name | Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B1404513.png)

![2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid](/img/structure/B1404515.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B1404516.png)

![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)

![Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1404520.png)

![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)